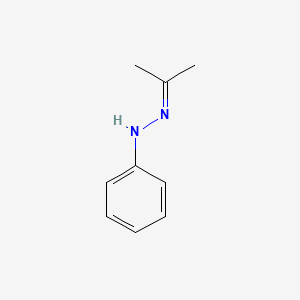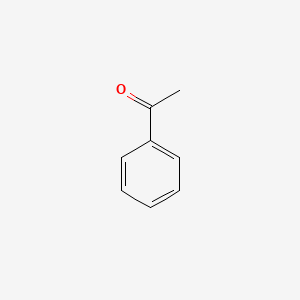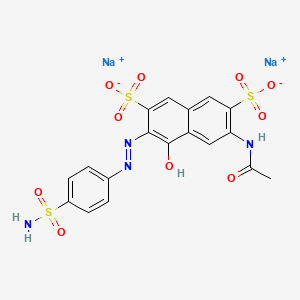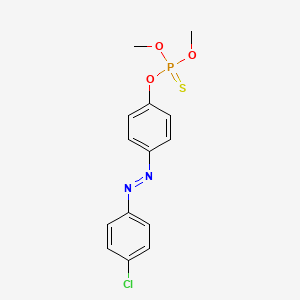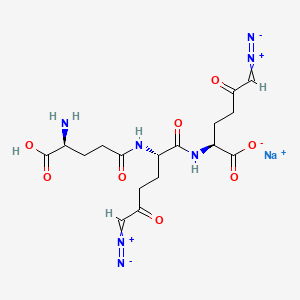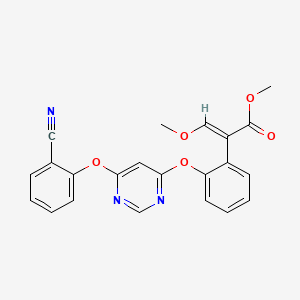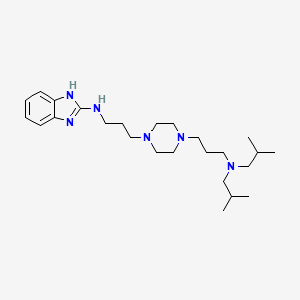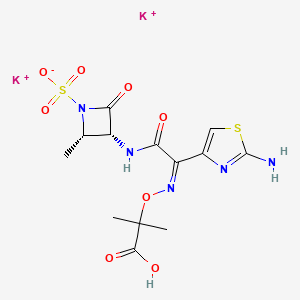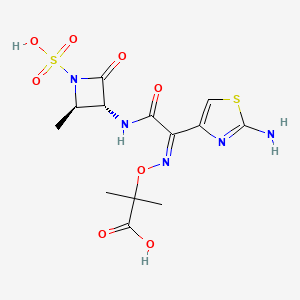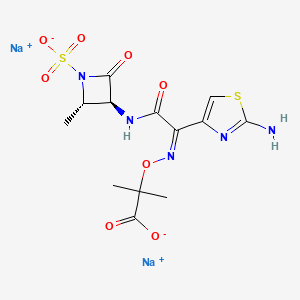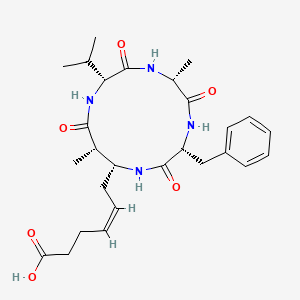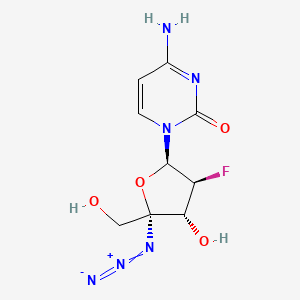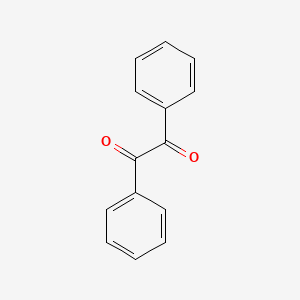
Benzilo
Descripción general
Descripción
Benzil, conocido sistemáticamente como 1,2-difeniletan-1,2-diona, es un compuesto orgánico con la fórmula C14H10O2. Es un sólido cristalino amarillo y una de las dicetonas más comunes. Benzil se utiliza principalmente como fotoiniciador en la química de polímeros .
Aplicaciones Científicas De Investigación
Safety and Hazards
Mecanismo De Acción
Benzil ejerce sus efectos principalmente a través de su capacidad para absorber la radiación ultravioleta y generar radicales libres. Esta propiedad lo convierte en un fotoiniciador eficaz en la química de polímeros. Los radicales libres generados inician reacciones de polimerización, lo que lleva a la formación de redes de polímeros reticulados .
En aplicaciones biológicas, las sondas fluorescentes a base de benzil detectan el peróxido de hidrógeno a través de un mecanismo que involucra la oxidación de la parte benzil, que libera un fluoróforo que emite una fuerte fluorescencia .
Compuestos Similares:
Benzoína: El precursor de benzil, utilizado en su síntesis.
Benzofenona: Otra dicetona con características estructurales similares pero diferentes aplicaciones.
Glioxal: Una dicetona más simple con diferente reactividad y aplicaciones.
Singularidad de Benzil: La combinación única de benzil de estructura de dicetona y propiedades fotoiniciadoras lo distingue de otros compuestos similares. Su capacidad para generar radicales libres al exponerse a los rayos UV lo hace particularmente valioso en la química de polímeros y la ciencia de los materiales .
Análisis Bioquímico
Biochemical Properties
Benzil condenses with amines to give diketimine ligands . A classic organic reaction of Benzil is the benzilic acid rearrangement, in which base catalyses the conversion of Benzil to benzilic acid . This reactivity is exploited in the preparation of the drug phenytoin .
Cellular Effects
It absorbs ultraviolet radiation at a wavelength of 260 nm, leading to decomposition with the formation of free-radical species and the formation of cross-links within the material .
Molecular Mechanism
The molecular mechanism of Benzil involves the formation of a cyclic intermediate, followed by the migration of the carbonyl group and the elimination of a leaving group . A classic organic reaction of Benzil is the benzilic acid rearrangement, in which base catalyses the conversion of Benzil to benzilic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, Benzil has been used as an efficient catalyst for an improved synthesis of selective oxidation of benzoins to benzils in the presence of acetonitrile as solvent in air atmosphere .
Dosage Effects in Animal Models
Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy .
Metabolic Pathways
This pathway involves the conversion of Benzil to benzilic acid, a process that is catalyzed by a base .
Subcellular Localization
Understanding the subcellular localization of molecules is a key feature of eukaryotes and is essential for regulating spatial translation .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Benzil se puede sintetizar mediante la oxidación de benzoína. Un método común implica el uso de ácido nítrico como agente oxidante. La reacción procede de la siguiente manera: [ \text{C6H5CHOHCOC6H5} + \text{HNO3} \rightarrow \text{C6H5COCOC6H5} + \text{H2O} + \text{NO2} ]
Otro método implica la oxidación de estilbenos en un sistema de yodo-agua bajo aire, lo que proporciona una ruta altamente quimioselectiva para los derivados de benzil .
Métodos de Producción Industrial: La producción industrial de benzil típicamente involucra la oxidación catalítica de benzoína usando varios agentes oxidantes. El proceso se optimiza para un alto rendimiento y pureza, empleando a menudo reactores de flujo continuo para asegurar una calidad de producto consistente.
Tipos de Reacciones:
Oxidación: Benzil puede sufrir una oxidación adicional para formar ácido benzílico a través de la reordenación del ácido benzílico.
Reducción: Benzil se puede reducir a benzoína usando agentes reductores como el borohidruro de sodio.
Condensación: Benzil se condensa con aminas para formar ligandos diketimínicos.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Ácido nítrico, sistema de yodo-agua.
Agentes Reductores: Borohidruro de sodio.
Bases: Hidróxido de potasio para la reordenación del ácido benzílico.
Productos Principales:
Ácido Benzílico: Formado a partir de la reordenación del ácido benzílico.
Ligandos Diketimínicos: Formado a partir de la condensación con aminas.
Comparación Con Compuestos Similares
Benzoin: The precursor to benzil, used in its synthesis.
Benzophenone: Another diketone with similar structural features but different applications.
Glyoxal: A simpler diketone with different reactivity and applications.
Uniqueness of Benzil: Benzil’s unique combination of diketone structure and photoinitiating properties sets it apart from other similar compounds. Its ability to generate free radicals upon UV exposure makes it particularly valuable in polymer chemistry and materials science .
Propiedades
IUPAC Name |
1,2-diphenylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURBFLDFSFBTLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044380 | |
| Record name | 1,2-Diphenylethanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] Yellow crystalline solid; [Alfa Aesar MSDS] | |
| Record name | Benzil | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12189 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
134-81-6 | |
| Record name | Benzil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZIL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | BENZIL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4041 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Ethanedione, 1,2-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Diphenylethanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S85X61172J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
